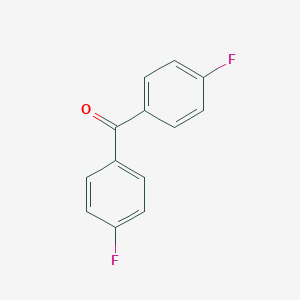

4,4'-Difluorobenzophenon

Übersicht

Beschreibung

4,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as a precursor to polyetheretherketone (PEEK), a high-performance polymer. This compound is known for its stability and resistance to chemical attack, making it valuable in various industrial applications .

Wissenschaftliche Forschungsanwendungen

4,4’-Difluorobenzophenone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

4,4’-Difluorobenzophenone is primarily used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . The primary target of this compound is therefore the molecular structure of PEEK, which it helps to form.

Mode of Action

The compound interacts with its target through a chemical reaction. Specifically, 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

Biochemical Pathways

The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . The resulting polymer is resistant to attack, making it useful in applications such as carbon fiber coatings and cable insulation .

Result of Action

The primary result of the action of 4,4’-Difluorobenzophenone is the formation of PEEK. This high-performance polymer has a variety of uses due to its resistance to chemical and thermal degradation . For example, it is commonly used in carbon fiber coatings and cable insulation .

Action Environment

The action of 4,4’-Difluorobenzophenone is influenced by several environmental factors. For instance, the reaction to form PEEK typically requires a specific solvent (petroleum ether) and a catalyst (aluminium chloride) . Additionally, the compound’s solid state and melting point (107.5 to 108.5 °C) suggest that it is stable under normal environmental conditions but can be manipulated under controlled industrial conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Difluorobenzophenone can be synthesized through several methods:

-

Acylation of Fluorobenzene: : This method involves the reaction of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically conducted in a petroleum ether solvent .

-

Fluoroboric Diazonium Salt Method: : This method includes preparing a fluoroboric diazonium salt, followed by reduced pressure distillation to obtain 4,4’-difluorodiphenylmethane. This intermediate is then oxidized with dilute nitric acid to yield 4,4’-difluorobenzophenone .

-

Oxidation of 4,4’-Dichlorodiphenylmethane: : This method involves the reaction of 4-chlorobenzyl chloride with chlorobenzene under the action of a Lewis acid catalyst to obtain 4,4’-dichlorodiphenylmethane. This intermediate is then oxidized to 4,4’-dichlorobenzophenone, which is subsequently halogenated with alkali metal fluoride to produce 4,4’-difluorobenzophenone .

Industrial Production Methods

The industrial production of 4,4’-difluorobenzophenone typically follows the acylation method due to its simplicity and high yield. The process involves the use of large-scale reactors and distillation units to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Difluorobenzophenone undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can convert the ketone group to an alcohol group.

-

Substitution: : The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

4,4’-Difluorobenzophenone can be compared with other similar compounds such as:

4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of fluorine atoms, which affects its reactivity and applications.

4,4’-Dimethylbenzophenone: The presence of methyl groups instead of fluorine atoms results in different chemical properties and uses.

4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups, making it more reactive in certain chemical reactions.

The uniqueness of 4,4’-difluorobenzophenone lies in its high stability and resistance to chemical attack, making it particularly valuable in the synthesis of high-performance polymers like polyetheretherketone (PEEK) .

Biologische Aktivität

4,4'-Difluorobenzophenone (DFBP) is an organic compound with the molecular formula . It is primarily recognized for its role as a precursor in the synthesis of high-performance polymers like polyetherether ketone (PEEK) and has garnered attention for its potential biological activities, including its applications in pharmaceutical and chemical research.

- Chemical Structure : DFBP consists of two fluorobenzene moieties linked by a carbonyl group.

- Molecular Weight : Approximately 228.23 g/mol.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but insoluble in water.

Biological Activity Overview

Research on the biological activity of DFBP has been limited but suggests potential applications in medicinal chemistry and materials science. The following sections summarize key findings related to its biological effects, including toxicity, pharmacological properties, and its role in drug formulation.

Toxicity Studies

- Acute Toxicity : Studies indicate that DFBP exhibits low acute toxicity levels in animal models. For instance, a study reported an LD50 value greater than 2000 mg/kg in rats, suggesting it is relatively safe at low exposure levels .

- Chronic Toxicity : Long-term exposure studies are lacking; however, preliminary data suggest that prolonged exposure may lead to reproductive and developmental toxicity based on structural alerts for similar compounds .

Pharmacological Applications

- Drug Development : DFBP serves as an internal standard in quantitative NMR spectroscopy for drug analysis. Its stability and distinct fluorine signals make it suitable for monitoring drug concentrations in formulations .

- Antimicrobial Activity : Limited studies have explored the antimicrobial properties of DFBP derivatives, indicating potential efficacy against certain bacterial strains when modified appropriately .

Case Study 1: N-Arylation Reactions

A significant study investigated the use of DFBP in N-arylation reactions with indoles. The research demonstrated that DFBP acts as an effective arylating agent under optimized conditions (e.g., using potassium carbonate as a base at elevated temperatures), yielding high product conversions (up to 99%) . This reaction pathway highlights the utility of DFBP in synthesizing complex organic molecules with potential biological activity.

Case Study 2: Quantitative Analysis in Drug Formulations

In a recent analytical study, DFBP was employed as an internal standard for quantifying active pharmaceutical ingredients using quantitative NMR methods. The results showed that DFBP provided high accuracy and reproducibility in measuring drug concentrations, reinforcing its importance in pharmaceutical analytics .

Data Tables

Eigenschaften

IUPAC Name |

bis(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQARZALBDFYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188062 | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

345-92-6 | |

| Record name | 4,4′-Difluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-difluorobenzophenone?

A: 4,4'-Difluorobenzophenone has a molecular formula of C13H8F2O and a molecular weight of 218.19 g/mol. []

Q2: Are there any spectroscopic data available for characterizing 4,4'-difluorobenzophenone?

A: Yes, researchers commonly use techniques like FTIR, 1H NMR, 19F NMR, and 13C NMR to confirm the structure and composition of 4,4'-difluorobenzophenone and its derivatives. [, , , ]

Q3: What are the main applications of 4,4'-difluorobenzophenone?

A: 4,4'-Difluorobenzophenone is primarily used as a key starting material in the synthesis of high-performance polymers, particularly aromatic polyether ketones (PEKs) and their derivatives. [, , , , ]

Q4: How does the incorporation of 4,4'-difluorobenzophenone affect the properties of polymers?

A: The presence of 4,4'-difluorobenzophenone contributes to desirable properties in polymers like high thermal stability, good mechanical strength, and excellent chemical resistance. [, , , ]

Q5: What is the role of 4,4'-difluorobenzophenone in the synthesis of poly(aryl ether ketone)s (PAEKs)?

A: It acts as a monomer, reacting with bisphenols like hydroquinone or bisphenol A through nucleophilic aromatic substitution to form the PAEK backbone. [, , , , , ]

Q6: Does the purity of 4,4'-difluorobenzophenone impact polymer synthesis?

A: Yes, high-purity 4,4'-difluorobenzophenone is crucial for producing high-molecular-weight polymers with optimal properties. Impurities like 2,4'-difluorobenzophenone, 4-fluorobenzophenone, chlorine, and monochloro-monofluorobenzophenone can negatively impact polymerization. [, ]

Q7: What solvents are commonly used in reactions involving 4,4'-difluorobenzophenone?

A: Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), diphenyl sulfone, tetramethylene sulfone, and benzophenone. The choice depends on the specific reaction conditions and desired polymer properties. [, , , , ]

Q8: Can 4,4'-difluorobenzophenone be used to synthesize copolymers?

A: Yes, it is frequently used in the synthesis of copolymers. By adjusting the ratio of 4,4'-difluorobenzophenone to other monomers, researchers can fine-tune the properties of the resulting copolymers. [, , , , ]

Q9: Are there any challenges associated with the crystallization of polymers containing 4,4'-difluorobenzophenone?

A: Some polymers derived from 4,4'-difluorobenzophenone can exhibit slow crystallization rates, which can be influenced by factors like the polymer's structure and processing conditions. [, ]

Q10: Does 4,4'-difluorobenzophenone have catalytic applications?

A: While 4,4'-difluorobenzophenone is not typically used as a catalyst itself, it serves as a building block for ligands in metal complexes that catalyze reactions like transfer hydrogenation. [, ]

Q11: How does 4,4'-difluorobenzophenone contribute to the activity of these catalytic complexes?

A: It forms a part of the ligand structure, which influences the electronic and steric environment around the metal center, ultimately affecting the catalyst's activity and selectivity. [, ]

Q12: Have computational methods been used to study 4,4'-difluorobenzophenone and its derivatives?

A12: Yes, computational tools like density functional theory (DFT) can be employed to study the electronic structure, reactivity, and properties of 4,4'-difluorobenzophenone and related polymers. [Not directly mentioned in the provided abstracts, but a common practice in polymer chemistry research].

Q13: Are there alternatives to 4,4'-difluorobenzophenone in polymer synthesis?

A: Yes, alternative monomers like 4,4'-dichlorobenzophenone, 4,4'-biphenol, and other bisphenols can be used in similar reactions. The choice depends on the desired polymer properties and cost considerations. [, , , ]

Q14: What are the environmental considerations related to 4,4'-difluorobenzophenone and its derivatives?

A14: While the provided abstracts don't offer specific details, responsible waste management practices are essential during the synthesis and processing of polymers derived from 4,4'-difluorobenzophenone to minimize environmental impact. [Not directly mentioned in the provided abstracts, but a crucial aspect of polymer chemistry research].

Q15: What are some essential tools and resources for research on 4,4'-difluorobenzophenone and related polymers?

A15: Key resources include access to analytical techniques like NMR, FTIR, GPC, DSC, TGA, and mechanical testing equipment. Additionally, computational chemistry software and databases are valuable for studying these materials. [Not directly mentioned in the provided abstracts, but essential for research in this field].

Q16: What are some significant milestones in the research of polymers derived from 4,4'-difluorobenzophenone?

A16: The development of efficient synthetic routes for high-molecular-weight PAEKs and the exploration of their diverse applications in various industries are notable milestones. [Not directly mentioned in the provided abstracts, but represent key advancements in the field].

Q17: How does research on 4,4'-difluorobenzophenone-based polymers intersect with other disciplines?

A: Research in this area overlaps with material science, engineering, and biomedical fields. For example, these polymers find applications in aerospace, automotive, electronics, and potentially even biomaterials, highlighting the interdisciplinary nature of this research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.